1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea
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Overview
Description
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like zinc chloride, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazinecarbothioamide derivatives .
Scientific Research Applications
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of corrosion inhibitors for protecting metal surfaces from corrosion.
Mechanism of Action
The mechanism of action of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms involved.
Comparison with Similar Compounds
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide and shares similar chemical properties.
N-((2-Chloroquinolin-3-yl)methylene)aniline: This compound has similar structural features and is used in similar applications, such as antimicrobial and anticancer research.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: These compounds are quinoline derivatives with potential antimicrobial and antitubercular activities.
The uniqueness of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide lies in its specific combination of the quinoline ring and the hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477731-06-9 |
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Molecular Formula |
C13H13ClN4S |
Molecular Weight |
292.79 g/mol |
IUPAC Name |
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C13H13ClN4S/c1-2-15-13(19)18-16-8-10-7-9-5-3-4-6-11(9)17-12(10)14/h3-8H,2H2,1H3,(H2,15,18,19)/b16-8+ |
InChI Key |
YHBUAZKFJCSHDM-LZYBPNLTSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC2=CC=CC=C2N=C1Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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